Product packaging for cis-3-(Benzyloxy)cyclobutanamine(Cat. No.:CAS No. 905821-36-5)

cis-3-(Benzyloxy)cyclobutanamine

Cat. No.: B3018059
CAS No.: 905821-36-5
M. Wt: 177.247
InChI Key: GYSQDBGCDZWPMQ-XYPYZODXSA-N
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Description

Significance of Cyclobutane (B1203170) Derivatives in Organic Synthesis and Medicinal Chemistry

Cyclobutane rings, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as valuable components in the design of complex molecules. researchgate.net Their rigid, puckered three-dimensional structure offers a unique conformational landscape that can be exploited in various chemical applications. nih.gov In organic synthesis, the strain energy of the cyclobutane ring can be harnessed to drive ring-opening and ring-expansion reactions, providing access to a diverse array of molecular architectures that would be challenging to construct through other means. researchgate.net This has made them versatile intermediates for the synthesis of natural products and other complex organic molecules. researchgate.netbohrium.com

In the realm of medicinal chemistry, the incorporation of a cyclobutane motif can significantly influence the pharmacological profile of a drug candidate. nih.govbohrium.com The rigid nature of the ring can help to lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a particular biological target. bohrium.com Furthermore, the introduction of a cyclobutane ring can improve a compound's metabolic stability, reduce its planarity, and serve as an isostere for other chemical groups, all of which are critical parameters in drug design. nih.gov As of early 2021, at least 39 drug candidates in preclinical or clinical stages contained a cyclobutane ring, highlighting their growing importance in pharmaceutical research. nih.gov

Stereochemical Considerations in Cyclobutane Systems

For disubstituted cyclobutanes, such as cis-3-(Benzyloxy)cyclobutanamine (B1280788), the relative orientation of the substituents as either cis (on the same side of the ring) or trans (on opposite sides) is of paramount importance. fiveable.me This cis/trans isomerism profoundly influences the molecule's physical properties, such as its polarity and boiling point, as well as its biological activity. The specific spatial arrangement of functional groups in cis and trans isomers can lead to different intramolecular interactions and varying abilities to bind to biological targets. csic.es The ability to selectively synthesize a specific stereoisomer is therefore a significant challenge and a key focus in the synthesis of cyclobutane-containing molecules. bohrium.comoup.com

Overview of this compound within Cyclobutyl Amine Research

Within the broader field of cyclobutane research, this compound has emerged as a particularly valuable building block. lookchem.com This compound features a cyclobutane ring with a benzyloxy group and an amine group arranged in a cis configuration. The presence of these two functional groups, the amine acting as a nucleophile and the benzyloxy group which can be modified, makes it a versatile synthon for the construction of more complex molecules. smolecule.com Its unique three-dimensional structure and chemical reactivity have made it an attractive component in the development of novel therapeutic agents. lookchem.comsmolecule.com Researchers are actively exploring its potential in various areas of medicinal chemistry, leveraging its distinct stereochemistry to design molecules with specific pharmacological profiles. smolecule.com

Chemical Profile of this compound

Identifier Value
IUPAC Name (1R,3S)-3-(benzyloxy)cyclobutan-1-amine
CAS Number 206660-72-2 sigmaaldrich.combldpharm.com
Molecular Formula C₁₁H₁₅NO lookchem.com
Molecular Weight 177.24 g/mol lookchem.com
Boiling Point 269 °C lookchem.com
Flash Point 115 °C lookchem.com
Density 1.07 g/cm³ lookchem.com
Refractive Index 1.559 lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B3018059 cis-3-(Benzyloxy)cyclobutanamine CAS No. 905821-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSQDBGCDZWPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cis 3 Benzyloxy Cyclobutanamine and Its Analogues

Strategies for the Construction of the cis-Cyclobutane Ring System

The formation of a cyclobutane (B1203170) ring can be achieved through several distinct synthetic pathways. These methods are broadly categorized into cyclization reactions, cycloadditions, and ring rearrangements.

Intramolecular cyclization reactions are powerful tools for forming cyclic structures, including the strained four-membered cyclobutane ring. These reactions benefit from favorable entropic factors, as the reacting groups are tethered together.

One notable strategy is the intramolecular [2+2] photocycloaddition. For instance, a uracil (B121893) derivative featuring a tethered allyl alcohol appendage at the N1 position undergoes a clean photocycloaddition to yield a single tricyclic adduct with a cis-fused cyclobutane ring in high yield. researchgate.net This adduct serves as a versatile precursor for cis-cyclobutane β-amino acids, which are close structural relatives of the target molecule. researchgate.net

Another approach involves the intramolecular cyclization of enamines. A thermal enamine [2+2] cyclization has been developed that furnishes δ-lactone and lactam fused cyclobutenes with excellent diastereoselectivity, favoring the cis-fused bicyclic system. nih.gov This method highlights how intramolecular variants of well-known reactions can be exploited to control stereochemical outcomes. nih.gov Furthermore, radical-mediated cyclizations, such as a 1,5-hydrogen atom transfer (HAT)/cyclization sequence, have been used to synthesize borylated cyclobutane frameworks, demonstrating the utility of radical chemistry in constructing these rings. researchgate.net

MethodReactant TypeKey FeaturesProduct TypeReference
Intramolecular [2+2] PhotocycloadditionN1-allyl uracil derivativeForms a single tricyclic adduct; high yieldcis-fused cyclobutane researchgate.net
Intramolecular Enamine [2+2] CyclizationAldehyde tethered fumaratesDiastereoselective formation of cis-fused systemsFused cyclobutenes nih.gov
1,5-HAT/Radical CyclizationBoron-containing acyclic precursorsVisible-light induced energy transfer catalysisBorylated cyclobutanes researchgate.net

The [2+2] cycloaddition is arguably the most fundamental and widely used method for synthesizing cyclobutane rings. kib.ac.cnnih.gov This reaction involves the union of two two-carbon components, typically alkenes, to form the four-membered ring. These reactions can be induced either photochemically or thermally.

Photochemical [2+2] cycloadditions are a classic method, often involving the irradiation of two olefin units with UV or visible light. acs.org To achieve regioselectivity and prevent unwanted dimerizations, these reactions often employ an enone as one of the components, which is more easily photoexcited to its triplet state. scribd.com The stereochemistry of the resulting cyclobutane is influenced by the reaction conditions and the structure of the substrates. acs.org

Thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules for simple alkenes but are allowed for ketenes. scribd.comharvard.edu The reaction of a ketene (B1206846) with an alkene is a reliable method for producing cyclobutanones, which are versatile intermediates that can be further elaborated into compounds like cis-3-(benzyloxy)cyclobutanamine (B1280788). harvard.edu Keteniminium salts, generated in situ from ω-unsaturated amides, can also undergo intramolecular [2+2] cycloadditions to yield cyclobutanones. researchgate.net More recently, organocatalytic formal [2+2] cycloadditions have been developed, providing enantioselective routes to highly substituted cyclobutane derivatives. rsc.org

Reaction TypeComponentsConditionsKey IntermediateReference
Photochemical CycloadditionAlkene + EnoneUV/Visible LightCyclobutane acs.orgscribd.com
Thermal CycloadditionKetene + AlkeneThermalCyclobutanone (B123998) harvard.edu
Intramolecular CycloadditionKeteniminium SaltThermalBicyclic Cyclobutanone researchgate.net
Organocatalytic Formal CycloadditionEnal + PyrroleChiral Amine CatalystSubstituted Cyclobutane rsc.org

Ring expansion reactions provide an alternative pathway to cyclobutanes, often starting from more readily available cyclopropane (B1198618) derivatives. The release of ring strain from the three-membered ring can be a powerful driving force for these transformations. A common strategy involves the pinacol-type rearrangement of α-hydroxycyclopropyl carbinols, which can be manipulated to produce either cis- or trans-substituted cyclobutanones. harvard.edu

Another innovative method is the ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes. This gold-catalyzed reaction proceeds with high diastereoselectivity to form bicyclic α-silyl ketones containing a cyclobutane ring. nih.gov Radical-mediated ring expansions have also been reported, where an alkoxy radical generated from a cyclobutanone can trigger a fragmentation and rearrangement to form a larger ring, though related strategies can also be designed to construct the cyclobutane itself. researchgate.net

While less common for the primary construction of the cyclobutane ring compared to cycloadditions, ring closure reactions of 1,4-difunctionalized linear precursors remain a viable, though often challenging, strategy. researchgate.net

Stereoselective Synthesis of this compound

Achieving the correct relative and absolute stereochemistry is paramount in the synthesis of bioactive molecules. For this compound, this involves establishing the cis relationship between the benzyloxy and amino groups.

Several of the ring-forming strategies discussed above offer inherent control over the cis-stereochemistry. As previously mentioned, the intramolecular [2+2] photocycloaddition of a tethered uracil derivative exclusively forms the cis-cyclobutane ring configuration. researchgate.net Similarly, the intramolecular enamine [2+2] cyclization leads to thermodynamically stable cis-fused products. nih.gov

A crucial step in many syntheses is the reduction of a cyclobutanone intermediate. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent. For example, the reduction of 3-substituted cyclobutanones with bulky hydride reagents like LiAlH(OtBu)₃ can provide cis-cyclobutanols with high selectivity (95–100%). researchgate.net This cis-cyclobutanol can then be converted to the corresponding cis-amine. An alternative and highly effective method is the cis-selective reductive amination of a cyclobutanone, which directly installs the amino group with the desired stereochemistry relative to the other substituent. researchgate.net

A novel approach to ensure cis stereochemistry involves a 1,4-addition of a nucleophile to a cyclobutenone generated in situ. This strategy was employed in the synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors, providing a stereoselective and efficient route that avoids potentially hazardous reagents. researchgate.net

The development of asymmetric methods to produce enantiomerically pure cyclobutanamines is a key area of research. uwindsor.ca These strategies typically rely on the use of chiral auxiliaries, chiral catalysts, or chiral reagents to induce stereoselectivity. uwindsor.canih.gov

A powerful strategy involves the use of chiral auxiliaries. wikipedia.org For example, ω-unsaturated amides derived from chiral pyrrolidines (such as those from 2,5-dimethylpyrrolidine) can be converted into keteniminium salts. These intermediates then undergo an intramolecular [2+2] cycloaddition to yield chiral cyclobutanones with high facial selectivity. researchgate.net The chiral auxiliary guides the cycloaddition to favor one enantiomer, and it can be subsequently removed to afford the enantiomerically enriched product. researchgate.netwikipedia.org

Organocatalysis also offers a promising avenue for the asymmetric synthesis of cyclobutanes. An organocatalytic formal [2+2] cycloaddition, initiated by a vinylogous Friedel–Crafts alkylation, has been shown to produce pyrrole-functionalized cyclobutanes with three contiguous stereocenters in excellent diastereo- and enantiocontrol. rsc.org Such methods provide direct access to chiral cyclobutane building blocks that can be converted to the desired amine.

Diastereoselective Transformations

The stereochemistry of the final product is critically influenced by diastereoselective reactions employed during the synthesis. A notable example is the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) (NaBH₄), which has been developed for the scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. researchgate.net In this process, controlling acidic impurities was found to be crucial for improving the diastereomeric ratio through recrystallization. researchgate.net Another approach involves the stereoselective reduction of 3-substituted cyclobutanones. For instance, reduction with lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) can furnish cis-cyclobutanols with high selectivity (95–100%). researchgate.net The stereochemical outcome of such reductions is pivotal in establishing the desired cis relationship between the substituents on the cyclobutane ring.

Furthermore, the synthesis of certain kinase inhibitors containing a cis-1,3-disubstituted cyclobutane has been achieved through a stereoselective 1,4-addition of 4-nitroimidazole (B12731) to an in situ generated cyclobutenone. researchgate.net This method provides a shorter and more stereoselective route compared to other methods. researchgate.net The inherent ring strain and fluxional nature of the cyclobutane ring can make stereochemical control challenging, highlighting the importance of developing robust diastereoselective methods. calstate.edu

Precursor and Intermediate Chemistry

The successful synthesis of this compound relies heavily on the strategic preparation and functionalization of key precursors and intermediates.

Synthesis and Functionalization of cis-3-(Benzyloxy)cyclobutanol

cis-3-(Benzyloxy)cyclobutanol serves as a important intermediate in the synthesis of the target amine. Its synthesis can be achieved through the reduction of 2-(benzyloxy)cyclobutanone. For instance, treatment of 2-(benzyloxy)cyclobutanone with sodium borohydride (NaBH₄) in methanol (B129727) yields a mixture of cis- and trans-2-(benzyloxy)cyclobutanol, which can then be separated. google.com The hydroxyl group of cis-3-(benzyloxy)cyclobutanol provides a handle for further functionalization, such as conversion to a leaving group for subsequent nucleophilic substitution to introduce the amine functionality.

Role of 3-(Benzyloxy)cyclobutanone as a Synthetic Building Block

3-(Benzyloxy)cyclobutanone is a versatile and pivotal building block in the synthesis of various cyclobutane derivatives. smolecule.com Its strained four-membered ring imparts unique reactivity. The benzyloxy group not only protects the hydroxyl functionality but also enhances solubility in organic solvents. This ketone can undergo a variety of chemical reactions, including reduction to the corresponding alcohol, making it a key precursor for cis-3-(benzyloxy)cyclobutanol. google.com For example, it can be prepared via a [2+2] cycloaddition of benzyl (B1604629) vinyl ether and dichloroketene, followed by dehalogenation. thieme-connect.comnih.gov Its utility is further demonstrated in its use for the preparation of complex molecules through reactions like lithiation followed by nucleophilic addition.

Preparation and Utility of cis-3-(Benzyloxy)cyclobutyl Methanesulfonate (B1217627)

To introduce the amine group, the hydroxyl group of cis-3-(benzyloxy)cyclobutanol is often converted into a good leaving group. A common strategy is the formation of a methanesulfonate (mesylate) ester. The preparation of cis-3-(benzyloxy)cyclobutyl methanesulfonate is typically achieved by reacting cis-3-(benzyloxy)cyclobutanol with methanesulfonyl chloride in the presence of a base like triethylamine. google.com This mesylate is a key intermediate, readily undergoing nucleophilic substitution with an appropriate nitrogen source, such as an azide (B81097) or a protected amine, to introduce the desired amino functionality with inversion of stereochemistry, leading to the trans product, or with retention if a double inversion mechanism is employed.

Key Reaction Types and Protecting Group Chemistry

The synthesis of this compound necessitates the use of protecting groups to mask reactive functional groups, particularly the amine, to prevent unwanted side reactions during subsequent synthetic steps.

Amine Protecting Group Strategies (e.g., Benzyloxycarbonyl, tert-Butyloxycarbonyl)

The amino group is typically introduced in a protected form or protected immediately after its formation. Common protecting groups for amines include the benzyloxycarbonyl (Cbz or Z) and the tert-butyloxycarbonyl (Boc) groups. masterorganicchemistry.comslideshare.net

The benzyloxycarbonyl (Cbz) group is often introduced by reacting the amine with benzyl chloroformate. google.com.qa A key advantage of the Cbz group is its stability under a range of conditions and its facile removal by catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas), which is a mild method that often does not affect other functional groups. masterorganicchemistry.comfishersci.co.uk

The tert-butyloxycarbonyl (Boc) group is another widely used amine protecting group, typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk The Boc group is known for its stability to many reagents and its straightforward removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uk

Hydrogenolysis and Debenzylation Reactions

Hydrogenolysis is a critical step in the synthesis of cyclobutane derivatives, particularly for the deprotection of benzyl groups to yield free hydroxyl or amino functionalities. The benzyl ether in this compound, for instance, can be cleaved to reveal the corresponding alcohol. This transformation is typically accomplished under mild, neutral conditions using hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C). acs.orgru.nl

A key advantage of this method is its mildness, which helps prevent undesirable side reactions such as the epimerization of stereocenters on the cyclobutane ring. acs.org For example, in the synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold for a ROR-γt inverse agonist, a benzyl ester was chosen specifically because its facile deprotection via hydrogenolysis would not disturb the stereochemistry of the final product. acs.org The synthesis of 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester also involves the hydrogenolysis of 1-(N-(t-butoxycarbonyl) amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester. google.com

However, challenges can arise, such as catalyst poisoning. In the synthesis of certain cyclobutyl amines, particularly those containing sulfur moieties like thiophenes, standard hydrogenation conditions with Pd/C or Pd(OH)₂/C may fail. ru.nl In such cases, alternative deprotection methods are required. Boron tribromide (BBr₃) has been successfully employed as a substitute, offering higher yields and significantly reduced reaction times compared to palladium-based methods under these challenging conditions. ru.nl

Grignard Reactions in Cyclobutane Synthesis

Grignard reactions represent a cornerstone of carbon-carbon bond formation in organic synthesis and have been effectively applied to the construction of substituted cyclobutanes. byjus.com These organomagnesium reagents (R-Mg-X) are powerful nucleophiles that can react with electrophilic centers, such as carbonyl groups, to introduce a wide variety of alkyl and aryl substituents. byjus.com

A modular, two-step synthetic route has been developed to create novel 1,1,3-trisubstituted cyclobutanes, employing Grignard reactions as a key step. calstate.edu This approach allows for the creation of a library of compounds with diverse alcohol, amide, alkyl, and aryl groups attached to the cyclobutane core, opening avenues for biological testing and the discovery of new small-molecule drugs. calstate.edu For example, the reaction of a methylated Grignard reagent with a cyclobutyl carboxamide starting material can produce both cis- and trans-isomers of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid. calstate.edu

The stereochemical outcome of Grignard additions to cyclobutane systems can be highly dependent on the substrate and reaction conditions. High levels of diastereoselectivity have been observed in the Grignard reactions of macrocyclic 1,4-diketones, where factors like ring size, the Grignard halide, and the solvent all influence the stereochemical course of the 1,2-addition. Furthermore, transition metals can be used in conjunction with Grignard reagents; for instance, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclobutyl Grignard reagents has been developed to attach the strained ring to various alkyl chains. organic-chemistry.org

Wittig Reactions for Olefin Formation

The Wittig reaction is a powerful and widely used method for synthesizing alkenes (olefins) from aldehydes and ketones, making it a valuable tool in synthetic organic chemistry. dalalinstitute.commasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide (the Wittig reagent) reacting with a carbonyl compound to form a C=C double bond with high regioselectivity. dalalinstitute.commasterorganicchemistry.com This method is particularly useful because the position of the newly formed double bond is precisely controlled, which is a significant advantage over other methods like alcohol dehydration. dalalinstitute.com

In the context of cyclobutane chemistry, the Wittig reaction can be employed to introduce exocyclic or endocyclic double bonds. While the reaction is broadly applicable, its efficiency can be limited when using sterically hindered ketones, a common feature in substituted cyclobutane systems. dalalinstitute.com The reaction proceeds through the formation of a betaine (B1666868) intermediate, followed by an oxaphosphatane, which then decomposes to the final alkene and a phosphine (B1218219) oxide. dalalinstitute.com

Despite its utility, the Wittig reaction can have drawbacks, such as poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. researchgate.net For certain applications, alternative olefination methods like the Horner-Wadsworth-Emmons reaction, which uses phosphonate (B1237965) esters, may be preferred, especially for creating (E)-α,β-unsaturated esters. dalalinstitute.com Nevertheless, the Wittig reaction remains a fundamental transformation for olefin synthesis in complex molecular frameworks. masterorganicchemistry.comnih.gov

Transition Metal-Catalyzed Processes (e.g., Palladium, Gold, Nickel)

Transition metal catalysis has become an indispensable tool for the synthesis of complex organic molecules, offering mild reaction conditions and high functional group tolerance. frontiersin.org In the synthesis of cyclobutanamine derivatives, catalysts based on palladium, copper, and other metals play a pivotal role in forming key carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nih.govrsc.org

The core mechanisms of many of these catalytic cycles involve fundamental steps such as oxidative addition, reductive elimination, transmetallation, and migratory insertion. libretexts.org

Oxidative Addition : A low-valent metal center, such as Palladium(0), inserts into a carbon-halogen bond, increasing its oxidation state (e.g., to Pd(II)). nih.govlibretexts.org

Reductive Elimination : Two ligands on the metal center are coupled, forming a new bond and reducing the metal's oxidation state. This is often the final product-forming step. nih.govlibretexts.org

Specific applications in cyclobutane synthesis include:

Palladium-catalyzed C-H arylation : This method allows for the direct formation of a carbon-aryl bond on the cyclobutane ring, such as in the synthesis of cis-3-arylcyclobutan-1-amine from cyclobutylamine (B51885) using a transient directing group. calstate.edu

Copper-catalyzed amination : A copper catalyst combined with an oxidant like N-fluorobenzenesulfonimide (NFSI) can facilitate the direct synthesis of highly functionalized cyclobutenes from simple cyclobutanes through a radical cascade reaction involving the cleavage of multiple C-H bonds and the formation of new C-N bonds. rsc.org

These catalyzed reactions provide efficient and selective pathways to functionalized cyclobutanes that are often difficult to access through traditional methods. frontiersin.org

Catalytic ProcessMetalKey TransformationApplication Example
C-H ArylationPalladiumC-H bond to C-Aryl bondSynthesis of cis-3-arylcyclobutan-1-amine calstate.edu
C-N Bond FormationPalladiumC-X bond to C-N bondGeneral arylamine synthesis nih.gov
Radical AminationCopperC-H bonds to C-N bondsSynthesis of diaminated cyclobutenes from cyclobutanes rsc.org
Cross-CouplingCobaltC-I bond to C-Cyclobutyl bondCoupling of alkyl iodides with cyclobutyl Grignard reagents organic-chemistry.org

Radical Cyclization Reactions for Cyclobutane Formation

Radical cyclization reactions provide a powerful method for constructing cyclic systems, including the four-membered cyclobutane ring. wikipedia.org These reactions proceed via radical intermediates and typically involve three main stages: selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the cyclized radical. wikipedia.org

One of the key advantages of radical reactions is their high functional group tolerance, as the uncharged radical intermediates are compatible with a wide range of functionalities that might interfere with polar reactions. wikipedia.org Methods for forming cyclobutanes via radical pathways include:

[2+2] Cycloadditions : The reaction of alkene radical cations with other alkenes can lead to the formation of cyclobutane rings. acs.org This can be achieved through photochemical or electrochemical methods, offering a green, metal-free approach to building the cyclobutane core. acs.org

Intramolecular Cyclization : A radical generated at one point in a molecule can attack an internal double or triple bond to form the ring. While five- and six-membered rings are the most common products of radical cyclization, the formation of four-membered rings is also achievable under the right conditions. wikipedia.orgbaranlab.org

Nitrogen Extrusion/Ring Contraction : A novel method involves the conversion of readily accessible pyrrolidines into multisubstituted cyclobutanes. The reaction proceeds through a 1,4-biradical intermediate formed by nitrogen extrusion, which then undergoes intramolecular cyclization to yield the cyclobutane product stereospecifically. nih.gov

These radical-based strategies complement traditional ionic and pericyclic reactions, providing alternative and often highly effective routes to complex cyclobutane structures. nih.gov

Classical Malonate Alkylation for Cyclobutane Ring Construction

The classical malonate alkylation is a robust and well-established method for forming carbon-carbon bonds, and it has been effectively adapted for the construction of the cyclobutane ring system. This synthetic strategy is particularly valuable for preparing multigram quantities of cyclobutane-derived diamines, which are important building blocks in drug discovery. acs.orgenamine.netnih.gov

The synthesis typically begins with a malonic ester, such as diethyl malonate. The acidic α-protons of the malonate are deprotonated by a base to form a stabilized enolate. This nucleophilic enolate then undergoes a double alkylation with a 1,2-dihaloethane derivative (e.g., 1,2-dibromoethane (B42909) or 1,2-diiodoethane) to form a cyclobutane-1,1-dicarboxylate (B1232482). This key intermediate serves as a versatile platform for further functionalization.

A representative synthetic scheme exploiting this chemistry is the preparation of Boc-monoprotected cis- and trans-1,3-diaminocyclobutane. acs.orgfigshare.comfigshare.com The cyclobutane-1,1-dicarboxylate intermediate can be hydrolyzed and decarboxylated to yield cyclobutane-1-carboxylic acid. Further transformations, such as Curtius rearrangement, can then be used to introduce the amine functionalities. This classical approach demonstrates the enduring utility of fundamental organic reactions in the synthesis of complex and valuable chemical scaffolds. nih.gov

Synthetic Challenges and Future Directions in Cyclobutane Amines

The synthesis of cyclobutane amines, while offering access to valuable pharmaceutical building blocks, is not without its difficulties. The inherent ring strain and unique conformational properties of the cyclobutane ring present several synthetic hurdles.

Key Synthetic Challenges:

Stereochemical Control : Achieving precise control over the stereochemistry of multiple substituents on the cyclobutane ring is a significant challenge. calstate.eduresearchgate.net The puckered, fluxional nature of the ring system means that mixtures of cis and trans isomers are often formed, requiring difficult separation steps or the development of highly diastereoselective reactions. acs.orgcalstate.edu

Ring Flipping : The cyclobutane ring undergoes rapid ring-flipping, which can complicate the interpretation of spectroscopic data like NMR and make it difficult to predict reaction outcomes. calstate.edu

Functional Group Compatibility : While many methods exist, they can be limited by functional group dependencies. For instance, traditional condensation polymerizations to form cyclobutane polymers require specific functional groups like carboxylic acids or amines and offer poor control over molecular weight. nih.gov

Scalability : Many elegant synthetic methods developed at the research scale are not easily scalable for industrial production, requiring chromatography-free processes and the use of environmentally friendly reagents. acs.org

Future Directions: The future of cyclobutane amine synthesis lies in overcoming these challenges through the development of novel and more efficient methodologies.

Advanced Catalysis : There is a continuing need for new catalytic systems, particularly those using earth-abundant metals, that can provide high stereochemical control in C-H functionalization and cross-coupling reactions. calstate.edufrontiersin.org

Continuous Flow Chemistry : Continuous flow photoreactors and other flow chemistry setups are a promising avenue for improving the scalability, safety, and efficiency of reactions like [2+2] cycloadditions, allowing for the production of larger quantities of cyclobutane-containing materials. nih.govacs.org

Novel Ring-Forming Strategies : The development of unconventional synthetic methods, such as the contractive synthesis of cyclobutanes from pyrrolidines, opens up new pathways to previously inaccessible, highly substituted cyclobutane structures. nih.gov

Computational Chemistry : The use of computational modeling to better understand the conformational preferences and reaction pathways of cyclobutane systems could aid in the rational design of more selective and efficient synthetic routes.

By addressing these challenges and exploring new synthetic frontiers, chemists can continue to unlock the potential of cyclobutane amines as key components in the next generation of therapeutics and advanced materials.

Structural Analysis and Conformational Studies

Spectroscopic Characterization (NMR, HRMS, HPLC, LC-MS, UPLC)researchgate.netnih.govnih.govresearchgate.net

The structural elucidation of cis-3-(Benzyloxy)cyclobutanamine (B1280788) and its derivatives is heavily reliant on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. For instance, in related cyclobutane (B1203170) structures, specific chemical shifts and coupling constants in ¹H NMR spectra help to confirm the cis configuration of the substituents. High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition, confirming the molecular formula of the compound. acs.org

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are crucial for assessing the purity of this compound and for separating it from its trans isomer and other reaction byproducts. bldpharm.commeasurlabs.com UPLC, an advanced form of HPLC utilizing smaller stationary phase particles, offers higher resolution and faster analysis times. measurlabs.com LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the identification of individual components in a mixture by their mass-to-charge ratio. These techniques are indispensable for monitoring reaction progress and ensuring the isolation of the desired stereoisomer.

A summary of the spectroscopic and chromatographic techniques used in the characterization of cyclobutane derivatives is presented below:

TechniquePurposeKey Findings for Cyclobutane Derivatives
¹H NMR Determines the proton framework of a molecule.Provides information on the chemical shifts and coupling constants that help in assigning the cis or trans configuration.
¹³C NMR Identifies the carbon skeleton of a molecule.Confirms the number and types of carbon atoms present.
HRMS Measures the exact mass of a molecule.Confirms the elemental composition and molecular formula. acs.org
HPLC Separates components of a mixture.Used to isolate the cis isomer from the trans isomer and other impurities. bldpharm.com
LC-MS Separates and identifies components of a mixture based on mass.Confirms the molecular weight of separated components.
UPLC A high-resolution version of HPLC.Offers improved separation efficiency and speed. measurlabs.com

X-ray Crystallography for Absolute and Relative Configuration Determinationresearchgate.netugent.beic.ac.uk

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of both relative and absolute configuration. wikipedia.orgperlego.com For derivatives of this compound, single-crystal X-ray diffraction analysis can precisely map the spatial relationship between the benzyloxy and amine groups on the cyclobutane ring, confirming the cis stereochemistry. researchgate.net This technique is crucial for validating the stereochemical outcomes of synthetic routes. nih.govresearchgate.net

The determination of the absolute configuration of a chiral molecule is also achievable through X-ray crystallography, particularly when a heavy atom is present in the structure or by using anomalous dispersion. researchgate.netnih.goved.ac.uk For light-atom molecules like this compound, derivatization with a chiral auxiliary of known absolute configuration can facilitate this determination. nih.gov The resulting crystal structure reveals the arrangement of all atoms, allowing for the unambiguous assignment of stereocenters.

Conformational Preferences and Ring Dynamics of Cyclobutane Systemsic.ac.ukvaia.com

The cyclobutane ring is not planar but exists in a puckered or bent conformation to alleviate torsional strain. nih.govic.ac.ukvaia.com This puckering creates two primary conformations for 1,3-disubstituted cyclobutanes like this compound: one where the substituents are in a pseudo-diequatorial orientation and another where they are in a pseudo-diaxial orientation. The equilibrium between these conformations is influenced by the steric and electronic nature of the substituents.

Theoretical and Computational Investigations of Cyclobutane Stereoisomers

DFT Studies on Stereoselectivity and Stabilityaip.org

Density Functional Theory (DFT) calculations are a powerful tool for investigating the stereoselectivity and stability of cyclobutane derivatives. mdpi.com These computational methods can be used to model the transition states of reactions that form the cyclobutane ring, such as [2+2] cycloadditions, to predict which stereoisomer, cis or trans, is more likely to be formed. researchgate.netresearchgate.net By calculating the energies of the different stereoisomers and the intermediates leading to them, researchers can gain insight into the factors that control the stereochemical outcome of a synthesis.

DFT calculations also allow for the assessment of the relative stabilities of the cis and trans isomers of 3-(benzyloxy)cyclobutanamine. These calculations typically show that the relative stability is a balance between steric repulsion and stabilizing electronic interactions. researchgate.net

Molecular Modeling and Conformational Analysisic.ac.uk

Molecular modeling techniques provide a means to visualize and analyze the conformational preferences of this compound. By creating a computational model of the molecule, it is possible to explore the potential energy surface of the cyclobutane ring and identify the lowest energy (most stable) conformations. ic.ac.uk These models can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. This analysis helps in understanding how the substituents influence the puckering of the cyclobutane ring and the orientation of the benzyloxy and amine groups.

Prediction of Enantiocontrol Mechanismsbenchchem.com

For chiral derivatives of this compound, computational methods can be employed to predict the mechanisms of enantiocontrol in asymmetric syntheses. researchgate.net By modeling the interaction of the substrate with a chiral catalyst or reagent, it is possible to understand how one enantiomer is formed preferentially over the other. These studies can elucidate the key non-covalent interactions, such as hydrogen bonds or steric repulsions, in the transition state that are responsible for the observed enantioselectivity. This predictive capability is invaluable for the design of new and more efficient asymmetric syntheses of cyclobutane-containing compounds.

Derivatives and Functionalization of Cis 3 Benzyloxy Cyclobutanamine

Preparation of Amine Derivatives

The primary amine group in cis-3-(benzyloxy)cyclobutanamine (B1280788) is a versatile handle for a wide range of chemical transformations. Standard N-alkylation methods can be employed to convert the primary amine into secondary or tertiary amines. For instance, reductive amination or reaction with alkyl halides can introduce one or two alkyl groups. A notable example is the conversion to the corresponding N,N-dimethylamino derivative, a common modification in the development of therapeutic compounds. google.com.qa

The amine also readily undergoes acylation reactions with acyl chlorides or anhydrides to form stable amide derivatives. smolecule.com This reaction is fundamental in creating peptide mimics and linking the cyclobutane (B1203170) core to other chemical moieties. Furthermore, the nucleophilic nature of the amine allows it to participate in substitution reactions with various electrophiles, expanding the range of possible derivatives. smolecule.com

Table 1: Examples of Amine Derivatization Reactions

Reaction Type Reagents/Conditions Product Type
N-Alkylation Alkyl halide, Base Secondary/Tertiary Amine
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) Secondary/Tertiary Amine
Acylation Acyl chloride or Anhydride, Base Amide

Cyclobutane Ring Functionalization

Modifying the cyclobutane ring itself presents greater synthetic challenges due to its inherent ring strain and fluxional nature. calstate.edu However, advanced synthetic methods have enabled selective functionalization. One significant strategy is the palladium-catalyzed C-H arylation of aminocyclobutanes to introduce aryl groups directly onto the ring, forming cis-3-aryl-1-aminocyclobutane products in a single step. calstate.edu

Ring expansion reactions, starting from cyclobutanone (B123998) derivatives, can also be employed to generate larger ring systems like lactones and lactams. researchgate.net Additionally, the synthesis of cyclobutane derivatives with multiple substituents, such as 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid, demonstrates that the ring can be heavily functionalized to create sophisticated building blocks for more complex targets, such as platinum(II) complexes. mdpi.com These methods provide access to a wider range of structurally diverse molecules that retain the core cyclobutane scaffold.

Development of Analogues with Varied Substituents

The development of analogues of this compound often involves modifying or replacing the benzyloxy group or using the cyclobutane ring as a bioisosteric replacement for other structural motifs. The cyclobutane ring is particularly valuable in drug design because it can act as a conformationally restricted scaffold. nih.gov By replacing more flexible elements, such as alkene moieties or larger rings, with a cyclobutane ring, chemists can lock a molecule into its most active conformation, potentially improving its binding affinity and metabolic stability. nih.gov

For example, in the development of inhibitors for the protein kinase CSNK2, a cyclobutyl ring was found to be a well-tolerated replacement for a cyclopropyl (B3062369) ring at the 7-position of a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.gov Similarly, cis-constrained carbocyclic analogues of the natural product Combretastatin (B1194345) A-4 have been synthesized where the stilbene (B7821643) moiety is replaced by a cyclobutane or cyclobutene (B1205218) ring. This modification prevents the problematic cis/trans isomerization that occurs with the parent compound under physiological conditions, leading to highly promising and potent drug candidates. elsevierpure.com

Table 2: Strategies for Analogue Development

Strategy Purpose Example Reference
Bioisosteric Replacement Replace alkene to prevent cis/trans isomerization Combretastatin A-4 Analogues elsevierpure.com
Scaffold Hopping Replace other small rings (e.g., cyclopropyl) CSNK2 Inhibitors nih.gov

Integration into More Complex Chemical Structures

This compound and its close derivatives serve as crucial building blocks for the synthesis of complex, biologically active molecules. lookchem.com The unique three-dimensional shape imparted by the cyclobutane ring makes it an attractive component for scaffolds targeting protein-protein interactions or specific enzyme active sites.

In one notable application, a derivative, trans-3-(benzyloxymethyl)cyclobutanol, was coupled with purine (B94841) bases to synthesize complex nucleoside analogues, such as 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine and 9-[cis-3-(hydroxymethyl)cyclobutyl]guanine. rsc.org In another example from a patent, cis-3-aminocyclobutyl derivatives are used as key intermediates to construct a class of indole-based compounds intended as 5-HT1 receptor agonists. google.com.qa The patent describes the integration of the cyclobutane moiety into a larger heterocyclic system containing an oxazolidinone ring attached to an indole (B1671886) core. google.com.qa These examples highlight the utility of the this compound framework in constructing diverse and intricate molecules with potential therapeutic applications. lookchem.com

Applications in Medicinal Chemistry and Drug Discovery

Role as a Chiral Building Block in Pharmaceutical Synthesis

Cis-3-(Benzyloxy)cyclobutanamine (B1280788) is a versatile chiral building block utilized in the synthesis of more complex molecules for pharmaceutical development. smolecule.comlookchem.com Its cyclobutane (B1203170) ring, substituted with both a benzyloxy and an amine group, provides unique chemical properties and potential for biological activity. smolecule.com The amine group can act as a nucleophile in substitution reactions or be acylated to form amides, while the benzyloxy group can be modified through various chemical reactions. smolecule.com This versatility allows it to be a key intermediate in the creation of diverse therapeutic agents. lookchem.com The stereochemistry of the cis-1,3-disubstituted cyclobutane is crucial for its application in creating structurally novel kinase inhibitors. lookchem.com

Design and Synthesis of Cyclobutane-Containing Therapeutic Agents

The incorporation of the cyclobutane ring is a key strategy in modern drug discovery, and this compound serves as a ready-made component for this purpose. nih.gov The cyclobutane structure is found in over 60 biologically active natural alkaloids and is used to enhance the properties of synthetic drug candidates. nih.gov

Ligands for G-Protein Coupled Receptors (e.g., Histamine (B1213489) H3 Receptor)

The histamine H3 receptor (H3R) is a G-protein coupled receptor that acts as a key neuromodulator in the central nervous system, making it a significant target for treating neurological disorders. nih.gov H3R ligands can influence the release of various neurotransmitters, including histamine, acetylcholine, dopamine, and serotonin. nih.gov Compounds incorporating a cyclobutane moiety have been developed as potent H3R antagonists. google.comnih.gov

Research has led to the synthesis of benzothiazole (B30560) cyclobutyl amine derivatives as H3 receptor ligands. google.com These compounds are investigated for their potential in treating conditions ameliorated by H3 receptor modulation, such as those related to memory, cognition, and neurological processes. google.com In the search for dual-acting H3R ligands with antioxidant properties, piperazine (B1678402) derivatives have been designed, showing moderate affinity for the human H3 receptor (hH3R). nih.gov

Compound SeriesTargetKey Findings
Benzothiazole cyclobutyl amine derivativesHistamine H3 ReceptorUseful for treating conditions prevented or ameliorated by histamine-3 receptor ligands. google.com
Piperazine derivatives based on KSK63Histamine H3 ReceptorCompound 17 showed an hH3R Kᵢ of 518 nM. Compound 16 (hH3R Kᵢ = 592 nM) also exhibited significant antioxidant properties. nih.gov
Imidazole-based antagonistsHistamine H3 ReceptorGT-2331, containing a cyclopropyl (B3062369) ring, showed high antagonist potency with a pA₂ value of 8.5. nih.gov

Kinase Inhibitors (e.g., CSNK2, PARP14, EGFR)

Kinases are critical targets in drug discovery, particularly in oncology. The cyclobutane scaffold has been integrated into various kinase inhibitors to enhance their properties.

CSNK2 (Casein Kinase 2) Inhibitors: CSNK2 is a protein kinase implicated in cell growth, proliferation, and cancer. mdpi.com The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a promising starting point for developing potent CSNK2 inhibitors. nih.govacs.org In the optimization of these inhibitors, a cyclobutyl ring was found to be tolerated by both CSNK2 and the mouse hepatitis virus (MHV) model, replacing a smaller cyclopropyl ring at the 7-position of the scaffold. acs.org This modification, however, led to a decrease in solubility despite being tolerated by the kinase. acs.org

EGFR (Epidermal Growth Factor Receptor) Inhibitors: EGFR mutations are common in non-small cell lung cancer (NSCLC). nih.gov While first and third-generation EGFR tyrosine kinase inhibitors (TKIs) exist, some rare mutations confer resistance. nih.gov Lazertinib, a third-generation TKI, is distinguished by its substituted pyrazole (B372694) moiety that interacts with the EGFR kinase domain. rsc.org In one case, a patient with rare EGFR L858M/L861Q cis mutations showed primary resistance to erlotinib (B232) but responded to afatinib (B358). nih.gov In vitro studies confirmed that afatinib was more effective at inhibiting EGFR phosphorylation and cell proliferation in cells with this rare mutation compared to other TKIs. nih.gov

Kinase TargetCompound Series / StrategyResearch Findings
CSNK2 Pyrazolo[1,5-a]pyrimidinesReplacement of a cyclopropyl with a cyclobutyl ring at the 7-position was tolerated by CSNK2, demonstrating the utility of the cyclobutane scaffold. acs.org
EGFR Afatinib (2nd Gen. TKI)Afatinib demonstrated efficacy against rare EGFR L858M/L861Q mutations that were resistant to other TKIs. nih.gov
Flt3 / JAK2 Macrocyclization StrategyPacritinib, a macrocyclic inhibitor, showed potent activity against JAK2 (IC₅₀ = 23 nM) and Flt3 (IC₅₀ = 22 nM). scienceopen.com

Antiviral Agents (e.g., Anti-HIV, Anti-HBV, β-Coronavirus)

The structural features of this compound and its derivatives are valuable in the synthesis of antiviral compounds.

Anti-HBV (Hepatitis B Virus) Agents: Chronic hepatitis B is a major global health issue. Research into naturally derived agents has identified various compounds with anti-HBV activity. nih.govarchivesofmedicalscience.com Synthetic approaches have also been explored. For instance, oxime derivatives of dehydrocholic acid were designed and synthesized, with some showing significant inhibition of HBeAg secretion in HepG 2.2.15 cells. mdpi.com The synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine and -guanine, which are nucleoside analogues, points to the use of the cyclobutane ring as a carbocyclic replacement for the sugar moiety in antiviral drug design. rsc.org This suggests that this compound can serve as a precursor for such carbocyclic nucleosides.

Anti-β-Coronavirus Agents: The COVID-19 pandemic spurred research into host-directed antiviral therapies. nih.gov CSNK2 has been identified as a host factor essential for the replication of β-coronaviruses. nih.govacs.org Therefore, CSNK2 inhibitors have been investigated for their antiviral potential. Pyrazolo[1,5-a]pyrimidine inhibitors of CSNK2, which can incorporate a cyclobutane ring, have been shown to inhibit the replication of SARS-CoV-2 and mouse hepatitis virus (MHV) in vitro. acs.org

Virus TargetCompound Class / StrategyKey Findings
Hepatitis B Virus (HBV) Carbocyclic Nucleoside AnaloguesThe synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine and -guanine demonstrates the use of the cyclobutane core in creating potential anti-HBV agents. rsc.org
β-Coronavirus (e.g., SARS-CoV-2, MHV) CSNK2 Inhibitors (Pyrazolo[1,5-a]pyrimidines)CSNK2 inhibitors incorporating a cyclobutane moiety showed antiviral activity against MHV, supporting CSNK2 as a host target for anti-coronavirus therapy. acs.org

Anticancer Platinum(II) Complexes

Platinum-based drugs like cisplatin (B142131) and carboplatin (B1684641) are mainstays of cancer chemotherapy, but their effectiveness is limited by toxicity and resistance. mdpi.comresearchgate.net This has driven the search for new platinum(II) complexes with improved therapeutic profiles. mdpi.comontosight.ai One strategy involves modifying the ligands attached to the platinum center.

A novel platinum(II) complex, cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ2O,O′)bis(1-methyl-1H-pyrazole)platinum(II), was synthesized using a derivative of this compound as the leaving group ligand. mdpi.com The design aimed to create a better version of carboplatin. mdpi.com However, when tested for antiproliferative activity against several human cancer cell lines (HCT116, MCF7, A549) and a nonmalignant fibroblast cell line (WI38), the complex was found to be inactive up to 200 µM. mdpi.com This suggests it is essentially nontoxic compared to cisplatin. mdpi.com

Platinum(II) ComplexLigandsCell Lines TestedAntiproliferative Activity (IC₅₀)
Compound 3 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid, 1-methyl-1H-pyrazoleHCT116 (colorectal), MCF7 (breast), A549 (lung), WI38 (nonmalignant)>200 µM (Inactive) mdpi.com

NMDA Receptor Modulators

The N-methyl-D-aspartate (NMDA) receptor is a crucial ion channel in the brain involved in synaptic plasticity, learning, and memory. google.comgoogle.comnih.gov Its dysfunction is implicated in numerous neurological and psychiatric disorders, including depression, stroke, and neurodegenerative diseases. google.comnih.gov Consequently, developing modulators of the NMDA receptor is a major therapeutic goal. mdpi.com

Compounds that act as positive or negative allosteric modulators (PAMs and NAMs) offer a more nuanced approach to controlling NMDA receptor activity compared to direct channel blockers. nih.gov Spiro-lactam compounds have been developed as potent modulators of NMDA receptor activity and are being investigated for treating conditions like depression. google.com While direct synthesis of NMDA modulators from this compound is not explicitly detailed in the provided context, the prevalence of cyclic amines and complex stereochemistry in NMDA receptor modulators suggests that chiral building blocks like it are highly relevant to this area of research. google.comgoogle.com

Structure-Activity Relationship (SAR) Studies of Cyclobutanamine Derivatives

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that investigates the connection between a molecule's chemical structure and its biological activity. patsnap.com For cyclobutanamine derivatives, the rigid four-membered ring serves as a valuable scaffold, presenting substituents in defined three-dimensional orientations. This rigidity can be crucial for binding to biological targets like enzymes or receptors. SAR studies on cyclobutanamine derivatives systematically explore how modifications to the cyclobutane core, the amine group, and other substituents influence the compound's potency, selectivity, and pharmacokinetic properties. patsnap.combiobide.com

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a pivotal factor in determining the pharmacological profile of a drug. nih.gov In living systems, which are inherently chiral, different stereoisomers of a drug can exhibit vastly different activities. nih.gov For cyclobutanamine derivatives, the relative orientation of substituents on the cyclobutane ring (cis or trans) can dramatically alter how the molecule interacts with its biological target. mhmedical.com

The cis and trans isomers of a substituted cyclobutane, such as 3-(benzyloxy)cyclobutanamine, are distinct chemical entities with different shapes. mhmedical.com This difference in three-dimensional structure can lead to one isomer fitting perfectly into a receptor's binding site while the other binds weakly or not at all. nih.gov For instance, in therapeutic heterocyclic compounds developed for neurological disorders, the cis and trans isomers of aminocyclobutyl-indolylmethyl-oxazolidinone derivatives were separated and evaluated independently, highlighting the recognized importance of their distinct stereochemistry. google.com.qa The biological activity of such compounds is often dependent on the specific spatial arrangement of the amine and other functional groups, which dictates the potential for key interactions like hydrogen bonding or hydrophobic contacts within the target protein. nih.gov Therefore, the cis configuration of this compound fixes the amine and benzyloxy groups on the same side of the ring, a feature that would be fundamental to its specific biological activity compared to its trans counterpart. cymitquimica.com

Design of Ligands and Bioisosteres

In medicinal chemistry, a ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. The cyclobutane ring is an increasingly popular scaffold in ligand design due to its rigid and three-dimensionally defined nature. This ring can act as a bioisostere, which is a substituent or group with similar physical or chemical properties that produce broadly similar biological effects. u-tokyo.ac.jp The cyclobutane moiety can serve as a bioisosteric replacement for other groups, such as larger rings or even unsaturated systems like benzene (B151609) rings, to improve metabolic stability and lock a molecule into its most active conformation. nih.gov

The use of saturated, C(sp3)-rich scaffolds like cyclobutane is a key strategy to overcome the limitations of flat, aromatic structures, which are often associated with poor metabolic stability and solubility. nih.gov In this compound, the cyclobutane core acts as a rigid spacer that orients the primary amine and the benzyloxy group in a specific spatial relationship. This defined geometry is crucial for designing ligands that can selectively bind to a target. For example, related cyclobutylamine (B51885) derivatives have been investigated as ligands for the histamine H3 receptor, where the cyclobutane scaffold is key to the compound's activity. google.com Furthermore, the development of chiral bicyclo[1.1.1]pentyl (BCP) amine derivatives, which are considered bioisosteres of cyclobutanes, underscores the importance of these rigid, non-planar structures in medicinal chemistry for creating novel chemical entities. nih.gov

Steric and Electronic Effects of Substituents

The substituents on the cyclobutanamine scaffold govern its steric and electronic properties, which in turn influence its biological activity. The size, shape, and electronic nature of these groups determine how the molecule interacts with its biological target and how it is processed by the body.

In this compound, the key substituents are the primary amine (-NH2) and the benzyloxy group (-OCH2C6H5).

Amine Group: The primary amine is a basic group that is likely to be protonated at physiological pH. This positive charge can form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartic acid, glutamic acid) in a protein's binding pocket. Its size and hydrogen-bonding capacity are critical pharmacophoric features.

Benzyloxy Group: The benzyloxy group contributes significant steric bulk. The phenyl ring within this group can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues of a target protein. Electronically, the ether oxygen is a hydrogen bond acceptor. Modifications to the phenyl ring, such as adding electron-withdrawing (e.g., -F, -CF3) or electron-donating groups, can alter the electronic properties of the entire molecule, potentially affecting binding affinity and metabolic stability. SAR studies on related structures often explore replacing the phenyl ring with other aromatic or heterocyclic systems to optimize these interactions. nih.gov The steric bulk of the entire benzyloxy group also plays a role in orienting the molecule within a binding site.

Lead Optimization Strategies

Lead optimization is the process of refining a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. patsnap.combiobide.com For a molecule like this compound, optimization strategies would focus on enhancing its drug-like properties while maintaining or improving its desired biological activity. nih.gov This involves an iterative cycle of designing, synthesizing, and testing new analogues. patsnap.com

Solubility and Metabolic Stability Improvements

Two critical properties addressed during lead optimization are aqueous solubility and metabolic stability. Poor solubility can hinder absorption, while low metabolic stability can lead to rapid clearance from the body, reducing the drug's effectiveness. nih.gov

For this compound, the benzyloxy group represents a potential metabolic "soft spot." The benzyl (B1604629) C-O bond can be susceptible to cleavage by metabolic enzymes (O-dealkylation), and the phenyl ring can be hydroxylated by cytochrome P450 enzymes. acs.org Strategies to improve metabolic stability often focus on modifying such metabolically vulnerable sites. For instance, replacing the phenyl ring with a pyridine (B92270) ring has been used as a strategy to improve both metabolic stability and solubility in other molecular scaffolds. nih.gov Another approach is to introduce fluorine atoms onto the phenyl ring, which can block sites of metabolism.

The amine group can also influence solubility. While the protonated amine enhances water solubility, modifications can be made to fine-tune this property. google.com.qa The cyclobutane ring itself is generally considered to be metabolically robust. The table below outlines potential optimization strategies.

Optimization Goal Strategy Rationale Example Modification
Improve Metabolic Stability Block metabolically liable sitesThe benzyloxy group is prone to O-debenzylation and aromatic hydroxylation. acs.orgReplace the phenyl ring with a pyridine or pyrimidine (B1678525) ring. nih.gov Introduce fluorine atoms to the phenyl ring.
Enhance Aqueous Solubility Introduce polar functional groupsIncreasing polarity generally improves solubility in water.Replace the phenyl ring with a more polar heterocycle. nih.gov Add a hydroxyl or small ether group to the phenyl ring.
Modulate Lipophilicity Alter non-polar surface areaFine-tuning the balance between lipophilicity and hydrophilicity is key for overall drug properties (ADME). nih.govReplace the benzyloxy group with a smaller alkoxy group (e.g., cyclohexyloxy).
Improve Stability and Potency Utilize bioisosteric replacementReplace a functional group with another that retains biological activity but has improved properties. nih.govReplace the phenyl ring of the benzyloxy group with a bicyclo[1.1.1]pentane (BCP) moiety to improve metabolic stability and solubility. nih.govnih.gov

Identification of Pharmacophores

A pharmacophore is the three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target and trigger its response. nih.gov Identifying the pharmacophore of a lead compound is essential for designing more potent and selective analogues. patsnap.com

For this compound, the key pharmacophoric elements can be defined as:

A Rigid Scaffold: The cyclobutane ring acts as a conformationally restricted scaffold that holds the other functional groups in a precise spatial arrangement. The cis stereochemistry defines the relative orientation of the substituents. mhmedical.com

Hydrogen Bond Donor/Cationic Center: The primary amine group can act as a hydrogen bond donor and, when protonated, as a cationic center for ionic interactions.

Hydrogen Bond Acceptor: The ether oxygen atom of the benzyloxy group can function as a hydrogen bond acceptor. u-tokyo.ac.jp

Aromatic/Hydrophobic Region: The phenyl ring provides a large, hydrophobic surface capable of engaging in van der Waals, hydrophobic, or π-stacking interactions with the target protein. beilstein-journals.org

Lead optimization would involve modifying the molecule to better match this pharmacophore model or to discover new interaction points. For example, computational modeling and molecular docking can be used to predict how changes to the structure might affect its fit within a target's binding site. patsnap.com

Advanced Research Perspectives

Computational Chemistry in Drug Design and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery and for understanding complex reaction mechanisms. umanitoba.caopenmedicinalchemistryjournal.com For a molecule like cis-3-(benzyloxy)cyclobutanamine (B1280788), computational methods can provide profound insights into its behavior and potential as a pharmacophore.

Drug Design: In the realm of drug design, computational techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies are paramount. openmedicinalchemistryjournal.comresearchgate.netscielo.org.mx The rigid, three-dimensional nature of the cyclobutane (B1203170) scaffold present in this compound is particularly attractive for creating molecules that can "escape from flatland," a concept aimed at improving the selectivity and physicochemical properties of drug candidates. nih.gov

Molecular docking simulations could be employed to predict the binding affinity and orientation of derivatives of this compound within the active sites of target proteins. nih.govmdpi.com For instance, in a study on cyclobutane-based integrin antagonists, molecular modeling was used to design structures that mimic the Arg-Gly-Asp (RGD) motif, guiding the synthesis of compounds with specific biological activities. mdpi.comresearchgate.net Similarly, the benzyloxy and amino groups of the title compound could be computationally modeled to interact with specific residues of a biological target, such as through hydrogen bonding or π-stacking interactions.

Mechanism Elucidation: Computational chemistry is also a powerful tool for elucidating reaction mechanisms, providing information on transition states and intermediates that are often difficult to observe experimentally. scielo.brsmu.edu Density Functional Theory (DFT) calculations, for example, can be used to investigate the stereoselectivity and energy barriers of synthetic routes leading to substituted cyclobutanes. researchgate.netrsc.orgchemrxiv.org A computational study on the [2+2] cycloaddition involving keteniminium intermediates to form aminocyclobutanes helped to rationalize the observed stereochemical outcomes. researchgate.net For the synthesis of this compound, computational analysis could help optimize reaction conditions and predict the most favorable pathways for achieving the desired cis stereochemistry, potentially avoiding the formation of the trans isomer. scielo.br

The table below summarizes key computational techniques and their potential applications to the study of this compound.

Computational TechniqueApplication in Drug DesignApplication in Mechanism Elucidation
Molecular Docking Predict binding mode and affinity to target proteins. nih.govNot applicable.
Virtual Screening Identify potential bioactive derivatives from large compound libraries. openmedicinalchemistryjournal.comNot applicable.
QSAR Establish relationships between chemical structure and biological activity.Not applicable.
Molecular Dynamics (MD) Simulate the dynamic behavior of the ligand-protein complex over time. nih.govNot applicable.
DFT Calculations Determine electronic properties and reactivity.Elucidate reaction pathways, transition states, and stereochemical outcomes. researchgate.netrsc.org

Development of Novel Reaction Methodologies for Cyclobutane Systems

The synthesis of substituted cyclobutanes remains a topic of significant interest due to the ring strain and the challenge of controlling stereochemistry. rsc.orgresearchgate.net While classical methods like [2+2] photocycloadditions are well-established, recent years have seen the emergence of novel and more efficient methodologies. nih.govhku.hk

Modern synthetic strategies that could be applied to the synthesis of this compound or its derivatives include:

Transition Metal Catalysis: Gold-catalyzed reactions, for instance, have been shown to be effective in constructing four-membered rings under mild conditions. mdpi.com Palladium-catalyzed C-H activation has also emerged as a powerful tool for the functionalization of aliphatic amines, a strategy that could potentially be used to modify the cyclobutane core. calstate.edu

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis, enabling a wide range of transformations, including the construction of cyclobutane rings through intermolecular crossed [2+2] cycloadditions with improved efficiency and sustainability. hku.hk

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for chemical synthesis. Engineered enzymes, such as P450 monooxygenases, have been used for the selective C-H hydroxylation of cyclobutylamine (B51885) derivatives, providing access to functionalized building blocks with high regio- and stereoselectivity. acs.org This approach could theoretically be adapted to introduce hydroxyl groups onto the cyclobutane ring, which could then be converted to the benzyloxy ether.

Ring Expansion and Contraction Reactions: Novel methods for the synthesis of cyclobutanes include the ring contraction of larger rings or the expansion of cyclopropane (B1198618) derivatives. mdpi.com

Methods using C1-Bisnucleophiles: Recent research has detailed the synthesis of functionalized cyclobutanes through the reaction of C1-bisnucleophiles with suitable electrophiles, offering new strategic disconnections for accessing these strained rings. scholaris.ca

The development of synthetic approaches to fluorinated cyclobutane building blocks highlights the ongoing efforts to create novel, functionalized cyclobutanes for applications in medicinal chemistry. nuph.edu.uanbuv.gov.ua These advanced methodologies provide a toolkit for the efficient and stereocontrolled synthesis of complex cyclobutane structures like this compound.

Cyclobutanamine as a Scaffold for Material Science Applications (Theoretical)

While the primary interest in cyclobutanamine derivatives has been in medicinal chemistry, their unique structural features suggest theoretical potential as scaffolds in material science. nih.govcancer.govmdpi.com The rigid, three-dimensional nature of the cyclobutane ring can impart specific conformational constraints and spatial arrangements to polymers and other materials.

Polymer Chemistry: The this compound molecule possesses two reactive sites: the primary amine and the aromatic ring of the benzyl (B1604629) group. These functional groups could serve as points for polymerization. For example, the amine group could be used to form polyamides or polyimides. The incorporation of the rigid cyclobutane scaffold into the polymer backbone could lead to materials with enhanced thermal stability and specific mechanical properties. The benzyloxy group could also be chemically modified to introduce other polymerizable functionalities. The principles of radical polymerization or polycondensation could be applied to monomers derived from this scaffold. beilstein-journals.orgucm.es

Supramolecular Chemistry and Crystal Engineering: The defined stereochemistry of this compound could be exploited in crystal engineering to design molecular solids with specific packing arrangements and properties. The amino and ether functionalities can participate in hydrogen bonding and other non-covalent interactions, directing the self-assembly of molecules into predictable supramolecular architectures. This could theoretically lead to the development of porous materials or materials with interesting optical or electronic properties.

Biomaterials: In the field of biomaterials, scaffolds are crucial for applications like tissue engineering. smu.edu Polymeric materials derived from biocompatible building blocks are of particular interest. google.comrsc.org While hypothetical, if derivatives of this compound were found to be biocompatible, they could be incorporated into polymers to create scaffolds with defined rigidity and surface properties, potentially influencing cell adhesion and growth.

Interdisciplinary Research Integrating Synthesis, Biology, and Computation

The future of developing novel bioactive compounds lies in the tight integration of synthesis, biology, and computation. nih.govvu.nl A molecule like this compound is an ideal candidate for such an interdisciplinary approach.

A typical workflow would involve:

Computational Design: The process would begin with computational modeling to design a library of derivatives based on the this compound scaffold. These models would predict their potential to interact with a specific biological target. nih.govnih.gov

Chemical Synthesis: Guided by the computational predictions, synthetic chemists would then develop efficient and stereoselective routes to create the designed molecules. This would leverage the novel synthetic methodologies described in section 6.2. mdpi.comresearchgate.net

Biological Evaluation: The synthesized compounds would undergo biological screening to assess their activity against the intended target and their effects in cellular or in vivo models. This step validates the computational predictions and provides crucial structure-activity relationship (SAR) data. nih.govmdpi.com

Iterative Refinement: The results from the biological evaluation would then be fed back into the computational models. This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds, ultimately leading to more potent and selective drug candidates. scielo.org.mx

This integrated strategy has been successfully applied to the development of other cyclobutane-containing bioactive molecules, such as combretastatin (B1194345) A4 analogs and β3 integrin antagonists, demonstrating the power of combining these disciplines to tackle complex challenges in drug discovery. nih.govmdpi.com

Q & A

What are the recommended synthetic routes for cis-3-(Benzyloxy)cyclobutanamine, and how can stereochemical purity be ensured?

Methodological Answer:
The synthesis typically involves constructing the cyclobutane ring followed by functionalization. A plausible route:

Cyclobutane formation : Use [2+2] photocycloaddition or ring-closing metathesis to form the cyclobutane core.

Functionalization : Introduce the benzyloxy group via nucleophilic substitution (e.g., benzyl bromide with a hydroxylated cyclobutane intermediate under basic conditions, as seen in similar benzyloxy syntheses ).

Amine introduction : Protect the amine group (e.g., as a Boc derivative) before benzylation, then deprotect under acidic conditions.
Stereochemical Control : Use chiral catalysts or chiral auxiliaries during cyclobutane formation. Confirm configuration via X-ray crystallography or NOESY NMR to validate cis stereochemistry .

How can researchers optimize purification of this compound when dealing with byproducts from ring-strain reactions?

Methodological Answer:
Cyclobutane derivatives often form strained byproducts. Key steps:

  • Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/petroleum ether, as in ). Monitor fractions via TLC (Rf ~0.3–0.5 in 20% EtOAc/hexane).
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to isolate the cis isomer.
  • HPLC : For persistent impurities, employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) to separate diastereomers.

What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation account for ring strain?

Methodological Answer:

  • NMR :
    • ¹H NMR : Expect coupling constants (J) >8 Hz for cis-cyclobutane protons. Benzyloxy protons appear as a singlet (~δ 4.5–5.0 ppm).
    • ¹³C NMR : Cyclobutane carbons resonate at δ 25–35 ppm (vs. δ 20–25 ppm for cyclohexanes).
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺. Fragmentation may include loss of benzyloxy (m/z ~91) .
  • IR : Look for N-H stretches (~3300 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹).

How does the stability of this compound vary under acidic/basic conditions, and what precautions are needed during handling?

Methodological Answer:

  • Acidic Conditions : The benzyloxy group is stable, but the amine may protonate, altering reactivity. Avoid strong acids (e.g., HCl >1 M) to prevent cyclobutane ring opening.
  • Basic Conditions : Use mild bases (e.g., K₂CO₃) to avoid deamination or ring strain-induced rearrangements.
    Handling : Store under inert gas (N₂/Ar) at 2–8°C. Follow safety protocols for amines: use gloves, goggles, and fume hoods (see SDS guidelines in ).

What strategies can resolve contradictions in reactivity data for this compound across different solvents?

Methodological Answer:
Contradictory reactivity (e.g., hydrogenolysis rates) may arise from solvent polarity or steric effects.

  • Design of Experiments (DoE) : Systematically vary solvents (e.g., THF vs. MeOH), catalysts (Pd/C vs. Pearlman’s catalyst), and pressures (1–5 bar H₂).
  • Kinetic Studies : Monitor reaction progress via GC-MS or in-situ IR. For example, faster deprotection in polar aprotic solvents suggests transition-state stabilization .
  • Statistical Analysis : Use ANOVA to identify significant variables (e.g., solvent choice contributes >70% to yield variance).

How can this compound serve as a building block in medicinal chemistry, and what functionalization sites are most reactive?

Methodological Answer:

  • Applications :
    • Amine Functionalization : Acylation or sulfonylation for protease inhibitor analogs.
    • Benzyloxy Removal : Hydrogenolysis yields a hydroxyl group for glycosylation or phosphorylation.
  • Reactivity Hotspots :
    • Cyclobutane C-H bonds for C-H activation (e.g., Rh-catalyzed insertions).
    • Amine group for Schiff base formation (e.g., with aldehydes in drug-conjugation strategies) .

What experimental approaches validate the cis configuration in analogs of 3-(Benzyloxy)cyclobutanamine?

Methodological Answer:

  • X-ray Crystallography : Gold standard for absolute configuration (e.g., cyclobutanol derivatives in ).
  • NOESY NMR : Cross-peaks between cis protons confirm spatial proximity.
  • VCD Spectroscopy : Compare experimental and computed spectra for chiral centers .

How should researchers design stability studies for this compound under accelerated degradation conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., cyclobutane ring-opening aldehydes).
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at 25°C based on high-temperature data .

What computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess ring strain (~110 kJ/mol for cyclobutane) and transition states for hydrogenolysis.
  • MD Simulations : Model solvation effects in Pd-catalyzed reactions to predict regioselectivity.
  • Docking Studies : Screen against biological targets (e.g., kinases) to prioritize synthetic targets .

How can researchers mitigate safety risks during large-scale synthesis of this compound?

Methodological Answer:

  • Process Safety : Conduct DSC/TGA to identify exotherms (e.g., during benzylation).
  • Ventilation : Use scrubbers for amine vapors (see SDS recommendations in ).
  • Waste Management : Neutralize acidic/byproduct streams before disposal.

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